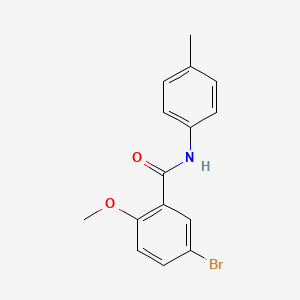![molecular formula C28H21NO3 B5229520 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid](/img/structure/B5229520.png)
9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein-protein interactions and has been found to have potential applications in the development of new drugs.
Mécanisme D'action
The mechanism of action of 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid involves the inhibition of protein-protein interactions. The compound binds to the hydrophobic pocket on the surface of the target protein, preventing its interaction with its binding partner. This inhibition disrupts the normal function of the protein and can lead to a variety of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid are still being studied. However, it has been found to induce apoptosis and cell cycle arrest in cancer cells by activating the p53 pathway. The compound has also been shown to have anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid in lab experiments is its potency as a protein-protein interaction inhibitor. This makes it a valuable tool for studying the function of specific proteins and their interactions with other proteins. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for the study of 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid. One area of research could be the development of new drugs based on the compound's ability to inhibit protein-protein interactions. Another area of research could be the study of the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, the compound's low solubility in aqueous solutions could be addressed through the development of new formulations or delivery methods. Overall, the study of 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid has the potential to lead to new discoveries and advancements in the field of scientific research.
Méthodes De Synthèse
The synthesis of 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid involves the reaction of 9H-fluorene-4-carboxylic acid with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid.
Applications De Recherche Scientifique
The potential applications of 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid in scientific research are vast. It has been found to be a potent inhibitor of protein-protein interactions, which makes it a promising candidate for the development of new drugs. The compound has been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2, which is overexpressed in many cancers. This inhibition leads to the activation of the p53 pathway, which induces apoptosis and cell cycle arrest in cancer cells.
Propriétés
IUPAC Name |
9-[(2,2-diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO3/c30-27(24(18-10-3-1-4-11-18)19-12-5-2-6-13-19)29-26-21-15-8-7-14-20(21)25-22(26)16-9-17-23(25)28(31)32/h1-17,24,26H,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADELLQVNCCNUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3C4=C(C5=CC=CC=C35)C(=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5229467.png)
![(2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5229468.png)


![ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5229481.png)


![3-(3-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229507.png)

![ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5229528.png)
![methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)thio]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5229536.png)
![4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine](/img/structure/B5229541.png)
